Blonanserin Dioxide

Description

Contextualization within Modern Pharmaceutical Research

Blonanserin (B195606) itself is a selective antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, and it is used for the treatment of schizophrenia. drugbank.comnih.gov The metabolic fate of blonanserin is of significant interest as its metabolites may influence the drug's efficacy and tolerability.

Significance of Blonanserin N-Oxide as a Key Metabolite of Blonanserin

Blonanserin undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4. drugbank.comnih.gov This process leads to the formation of several metabolites, including hydroxylated forms and N-deethylated products. drugbank.comtandfonline.com Among these, Blonanserin N-oxide is a notable metabolite formed through the oxidation of the piperazine (B1678402) ring. drugbank.com

Interestingly, the ratio of Blonanserin N-oxide to the parent compound can be influenced by factors such as food intake. nih.gov Research has shown that the metabolite-to-parent compound ratio for the N-oxide differs between single and multiple postprandial administrations, highlighting the complex interplay between drug administration, metabolism, and metabolite kinetics. nih.gov

Historical and Current Research Trajectories for Oxidized Forms of Blonanserin

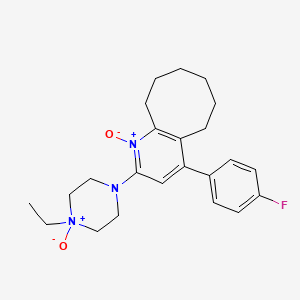

Initial research on oxidized forms of blonanserin focused on their identification and characterization as part of understanding the drug's metabolic pathways. nih.govtandfonline.com The synthesis and characterization of Blonanserin N-oxide have been crucial for its use as a reference standard in analytical method development and validation for pharmacokinetic studies. synzeal.comsynzeal.com The chemical name for Blonanserin N-Oxide is 2-(4-Ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine 1-oxide. synzeal.comsynzeal.comveeprho.com

More recent research has explored the potential biological activities of Blonanserin N-oxide itself. A notable study investigated its effects on blood glucose levels in animal models. annexpublishers.coresearchgate.net This research synthesized Blonanserin N-oxide and found that it could lower glucose levels in hyperglycemic rats, suggesting a potential new therapeutic application for this metabolite. annexpublishers.coresearchgate.netresearchgate.net The crystal structure of Blonanserin N-oxide dihydrate has also been determined, confirming the position of N-oxidation on the piperazine ring. annexpublishers.co

Current research continues to explore the synthesis of various oxidized metabolites of blonanserin, including hydroxylated forms at different positions on the cyclooctane (B165968) ring, to further understand their structure-activity relationships and potential pharmacological relevance. researchgate.net These investigations are vital for a comprehensive understanding of blonanserin's action and for the development of potentially improved therapeutic agents.

Interactive Data Tables

Table 1: Pharmacokinetic Parameters of Blonanserin and its Metabolites

| Compound | Mean Elimination Half-life (Single Fasting Dose) |

| Blonanserin | 7.7 - 11.9 hours |

| Blonanserin N-oxide (M2) | 1.2 - 1.3 hours |

| N-deethylated blonanserin (M1) | 26.4 - 31.4 hours |

Data sourced from a study in healthy Chinese volunteers. nih.gov

Table 2: Chemical Information for Compounds Mentioned

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| Blonanserin | C23H30FN3 | 367.51 |

| Blonanserin N-oxide | C23H30FN3O | 383.51 |

| N-deethylated blonanserin | C21H26FN3 | 339.45 |

| Metformin HCl | C4H12ClN5 | 165.62 |

| Sitagliptin phosphate (B84403) monohydrate | C16H20F6N5O6P | 523.32 |

| Haloperidol (B65202) | C21H23ClFNO2 | 375.86 |

| Risperidone | C23H27FN4O2 | 410.49 |

Structure

3D Structure

Properties

Molecular Formula |

C23H30FN3O2 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

2-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)-4-(4-fluorophenyl)-1-oxido-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-1-ium |

InChI |

InChI=1S/C23H30FN3O2/c1-2-27(29)15-13-25(14-16-27)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)26(23)28/h9-12,17H,2-8,13-16H2,1H3 |

InChI Key |

PEYQECKFRHINHP-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1(CCN(CC1)C2=[N+](C3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)[O-])[O-] |

Origin of Product |

United States |

Synthetic and Chemical Methodologies for Blonanserin N Oxide

Traditional and Contemporary Synthetic Routes to Blonanserin (B195606) N-Oxide

The synthesis of Blonanserin N-oxide primarily involves the direct oxidation of the parent drug, blonanserin. This transformation can be achieved through various established methods for the N-oxidation of heterocyclic compounds.

Development and Optimization of Oxidation Reactions for Blonanserin

The conversion of blonanserin to its N-oxide can be accomplished using a range of oxidizing agents. The choice of reagent and reaction conditions is crucial for achieving high yields and selectivity. Common oxidants for such transformations include peroxyacids, hydrogen peroxide, and other peroxygen compounds. researchgate.net

Peroxyacids : Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are widely used for the N-oxidation of pyridines and tertiary amines due to their reliability and effectiveness under mild conditions. arkat-usa.orgmdpi.com The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature.

Hydrogen Peroxide : As a cost-effective and environmentally benign oxidant, hydrogen peroxide is an attractive option. acs.org The reaction can be performed in the presence of a catalyst or in a suitable solvent system that facilitates the oxidation process. The uncatalyzed oxidation with hydrogen peroxide can be slow, often requiring an excess of the oxidant to achieve complete conversion. acs.org

Potassium Peroxymonosulfate (Oxone) : This versatile and stable oxidant is effective for the N-oxidation of a variety of nitrogen-containing heterocycles. researchgate.net

The optimization of these reactions would involve screening different solvents, controlling the temperature, and adjusting the stoichiometry of the oxidant to maximize the yield of the desired N-oxide while minimizing side reactions.

Exploration of Alternative Synthetic Pathways for N-Oxide Derivatives

While direct oxidation of blonanserin is the most straightforward approach, alternative pathways could be explored, particularly for creating diverse N-oxide derivatives. One hypothetical approach could involve the synthesis of the N-oxidized pyridine (B92270) ring system prior to the coupling with N-ethylpiperazine. However, this route is likely more complex than the direct oxidation of the final blonanserin molecule.

Metabolic studies of blonanserin have shown that it undergoes N-oxidation in vivo, primarily mediated by the CYP3A4 enzyme. nih.govmdpi.com This biochemical pathway provides a basis for exploring biocatalytic methods for the synthesis of Blonanserin N-oxide, which could offer high selectivity and milder reaction conditions compared to traditional chemical methods.

Chemical Reactions and Transformation Pathways of Blonanserin N-Oxide

Heterocyclic N-oxides are versatile intermediates in organic synthesis, exhibiting unique reactivity that allows for further functionalization. sioc-journal.cnnih.gov

Further Oxidation and Reduction Studies

Blonanserin N-oxide can potentially undergo further oxidation at the other nitrogen atom of the piperazine (B1678402) ring to form a di-N-oxide, although this would require more forcing conditions.

Conversely, the N-oxide functional group can be readily reduced back to the parent tertiary amine. This deoxygenation can be achieved using various reducing agents, such as trivalent phosphorus compounds (e.g., triphenylphosphine) or certain metal-based reagents. arkat-usa.org This reactivity is a key characteristic of N-oxides. nih.gov

Substitution Reactions and Structural Modifications

The presence of the N-oxide group significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack. nih.govscripps.edu This enhanced reactivity can be exploited for the introduction of various substituents onto the pyridine core, allowing for the synthesis of a range of structurally modified derivatives.

Impurity Profiling and Control in Blonanserin N-Oxide Synthesis

The synthesis of Blonanserin N-oxide is expected to generate impurities, which need to be identified and controlled to ensure the quality of the final product.

Process-Related Impurities : These may include unreacted blonanserin, over-oxidized products such as the di-N-oxide, and byproducts from the decomposition of the oxidizing agent.

Degradation Products : Blonanserin N-oxide, like other N-oxides, may be susceptible to degradation under certain conditions, such as exposure to light or reducing agents.

Identification of Process-Related Impurities

The synthesis of Blonanserin N-oxide, typically achieved through the oxidation of blonanserin, can inadvertently lead to the formation of various process-related impurities. These impurities can arise from the starting materials, intermediates, or side reactions occurring during the N-oxidation process.

A critical step in ensuring the purity of Blonanserin N-oxide is the identification of potential impurities that may carry over from the synthesis of the parent drug, blonanserin. During the process development of blonanserin, several impurities have been identified, including:

Des-ethyl impurity: This impurity lacks the ethyl group on the piperazine ring.

di-N-ethylpiperazine impurity: This results from the coupling of two N-ethylpiperazine molecules.

Chloro impurity: A chloro-substituted analogue of blonanserin.

Des-fluoro impurity: This impurity is devoid of the fluorine atom on the phenyl ring. researchgate.net

In addition to the impurities from the parent compound, the N-oxidation reaction itself can generate specific impurities. The oxidation of blonanserin is a chemically sensitive process, and incomplete or over-oxidation can lead to a complex mixture of products. Potential impurities arising from the oxidation step may include unreacted blonanserin and di-N-oxide derivatives, where both nitrogen atoms of the piperazine ring are oxidized.

The following table summarizes potential process-related impurities in the synthesis of Blonanserin N-oxide:

| Impurity Name | Chemical Structure | Origin |

| Blonanserin | 2-(4-Ethyl-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | Unreacted starting material |

| Des-ethyl Blonanserin | 2-(1-Piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | Impurity from Blonanserin synthesis |

| di-N-ethylpiperazine | 1,1'-Diethyl-4,4'-bipiperidine | Impurity from Blonanserin synthesis |

| Chloro-Blonanserin | Chloro-substituted blonanserin | Impurity from Blonanserin synthesis |

| Des-fluoro Blonanserin | 2-(4-Ethyl-1-piperazinyl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | Impurity from Blonanserin synthesis |

| Blonanserin di-N-oxide | 2-(1,4-Dioxido-4-ethyl-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | Over-oxidation product |

Strategies for Purification and Quality Control in Research Batches

Ensuring the high purity of Blonanserin N-oxide in research batches is paramount for accurate biological and pharmacological studies. A multi-step approach involving purification and rigorous quality control is essential.

Purification Strategies:

Due to the polar nature of the N-oxide functional group, chromatographic techniques are generally employed for the purification of Blonanserin N-oxide.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the purification of N-oxides. A typical strategy involves using a gradient elution system with a mixture of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol). The polarity of the solvent system is gradually increased to elute the more polar Blonanserin N-oxide from the silica gel, while less polar impurities are washed away with the initial lower polarity mobile phase.

Quality Control:

A comprehensive quality control strategy for Blonanserin N-oxide research batches should include a combination of chromatographic and spectroscopic techniques to confirm the identity, purity, and integrity of the compound. Blonanserin N-oxide is available as a reference standard, which is crucial for method development and validation. synzeal.comcleanchemlab.com

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating reverse-phase HPLC (RP-HPLC) method is the cornerstone of quality control for Blonanserin N-oxide.

Method Parameters: A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often preferred to achieve optimal separation of the parent compound, the N-oxide, and other potential impurities. ijprajournal.comresearchgate.net

Detection: A photodiode array (PDA) detector can be used to monitor the elution profile at a specific wavelength (e.g., 236 nm for blonanserin) and to assess peak purity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the definitive identification of Blonanserin N-oxide and for the characterization of unknown impurities. The mass spectrometer provides molecular weight information and fragmentation patterns that can confirm the chemical structure. nih.gov

Gas Chromatography (GC): GC can be employed to determine the presence of residual solvents that may have been used during the synthesis and purification processes.

The following table outlines key quality control tests and their corresponding analytical techniques for Blonanserin N-oxide research batches:

| Quality Control Test | Analytical Technique | Purpose |

| Identity | HPLC (retention time comparison with reference standard), LC-MS/MS (mass-to-charge ratio) | To confirm the chemical identity of the compound. |

| Purity | HPLC (peak area percentage) | To determine the percentage of the desired compound and quantify impurities. |

| Impurity Profiling | LC-MS/MS | To identify and characterize known and unknown impurities. |

| Residual Solvents | Gas Chromatography (GC) | To quantify the amount of residual solvents from the synthesis. |

By implementing these synthetic, purification, and quality control methodologies, researchers can obtain highly pure Blonanserin N-oxide, enabling reliable and reproducible results in subsequent pharmacological and metabolic studies.

Metabolic Formation and Biotransformation Studies of Blonanserin to Its N Oxide

Comparative Metabolism Research Across Biological Systems

The study of blonanserin's metabolism across different biological systems, particularly through in vitro models using liver microsomes from various species, is fundamental to extrapolating preclinical data to human clinical outcomes. Research has utilized both human and rat liver microsomes to investigate the biotransformation of blonanserin (B195606), providing insights into interspecies differences and similarities in metabolic pathways, including the formation of Blonanserin N-oxide. researchgate.netresearchgate.net

One of the primary goals of such comparative studies is to determine the intrinsic clearance of the drug, which reflects the metabolic capacity of the liver. Studies have been conducted to measure and compare the intrinsic clearance of blonanserin and its analogs in both rat and human liver microsomes. researchgate.net These investigations help to establish whether the animal models used in preclinical toxicology studies are appropriate for predicting metabolic behavior in humans.

While N-oxidation is a known metabolic route for blonanserin, alongside N-deethylation and hydroxylation of the cyclooctane (B165968) ring, the specific quantitative differences in the rate of Blonanserin N-oxide formation between humans and other species like rats are a subject of detailed metabolic research. dtic.mil The metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme involved. nih.gov Therefore, comparative studies often focus on the activity of this enzyme in the liver microsomes of the species being studied. The findings from these studies are crucial for identifying any human-specific metabolites and for understanding the relevance of the toxicological data generated in animal models.

| Biological System | Key Findings | Primary Enzyme |

|---|---|---|

| Human Liver Microsomes | Used to study the intrinsic clearance and metabolic pathways, including N-oxidation. researchgate.net Serves as the benchmark for clinical relevance. | CYP3A4 nih.gov |

| Rat Liver Microsomes | Utilized for comparative measurement of intrinsic clearance and metabolic profiling against human data. researchgate.net Helps validate the rat as a toxicological model. | CYP3A4 researchgate.net |

Influences of Genetic Polymorphisms on N-Oxide Formation

The formation of Blonanserin N-oxide is intrinsically linked to the activity of the CYP3A4 enzyme, which is known to exhibit significant genetic polymorphism. These genetic variations can lead to inter-individual differences in enzyme activity, thereby affecting the rate of blonanserin metabolism and the formation of its metabolites, including the N-oxide.

Research has systematically evaluated the impact of various CYP3A4 genetic variants on the metabolism of blonanserin. researchgate.netresearchgate.net These studies have demonstrated that single nucleotide polymorphisms in the CYP3A4 gene can either increase, decrease, or have no effect on the clearance of blonanserin compared to the wild-type enzyme (CYP3A4*1).

For instance, the CYP3A429 variant has been shown to significantly increase the relative clearance of blonanserin to 251.3% of the wild-type activity. researchgate.netresearchgate.net Conversely, a wide array of other variants have been found to markedly decrease its clearance. These include CYP3A44, *5, *7, *8, *9, *10, *12, *13, *14, *16, *17, *18, *23, *24, *28, *31, *33, and *34, with relative clearance values ranging from as low as 6.09% to 63.34% of the wild-type. researchgate.netresearchgate.net Such reductions in metabolic activity can lead to altered plasma concentrations of the parent drug and its metabolites. The vast majority of CYP3A4 variants studied exhibit a reduced capacity to catalyze blonanserin metabolism. researchgate.net

These findings underscore the critical role that an individual's genetic makeup can play in the disposition of blonanserin. Understanding the functional consequences of these polymorphisms is a key component of personalized medicine, as it can help predict how a patient might metabolize the drug, thereby informing clinical decisions.

| CYP3A4 Variant | Effect on Relative Clearance Compared to Wild-Type (CYP3A41) | Relative Clearance (%) |

|---|---|---|

| CYP3A429 | Significantly Increased | 251.3% researchgate.netresearchgate.net |

| CYP3A4*4, *5, *7, *8, *9, *10, *12, *13, *14, *16, *17, *18, *23, *24, *28, *31, *33, *34 | Notably Decreased | 6.09% - 63.34% researchgate.netresearchgate.net |

Preclinical Pharmacological and Mechanistic Research of Blonanserin N Oxide

In Vitro Receptor Binding and Functional Activity of Blonanserin (B195606) N-Oxide

Studies have indicated that metabolites of blonanserin, including the N-oxide form, exhibit affinity for dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors. researchgate.net However, the pharmacological activity of these metabolites is generally considered to be lower than that of the parent drug, blonanserin. nih.gov

Affinity and Antagonism at Dopamine Receptor Subtypes (D2, D3)

Blonanserin demonstrates a high affinity for both dopamine D2 and D3 receptors. researchgate.netnih.govwikipedia.org In vitro studies have shown its potent antagonism at these receptors, which is central to its antipsychotic mechanism. patsnap.com While specific Ki values for blonanserin N-oxide are not as widely reported as for the parent compound, it is understood that metabolites of blonanserin do possess an affinity for these dopamine receptor subtypes. researchgate.net For context, blonanserin's affinity for the D2 receptor is noted to be significantly higher than that of some other antipsychotics like haloperidol (B65202) and risperidone. nih.gov Positron Emission Tomography (PET) studies in humans have confirmed that blonanserin achieves high occupancy of D2-like receptors in the brain at clinically relevant doses. nih.gov

One study using [11C]-(+)-PHNO PET imaging found that a single dose of blonanserin occupied D3 receptors to a similar degree as D2 receptors in healthy volunteers, suggesting that D3 receptor antagonism is a significant component of its pharmacological action. nih.gov This potent D3 receptor blockade may contribute to the improvement of negative symptoms and cognitive deficits in schizophrenia. nih.gov

Affinity and Antagonism at Serotonin Receptor Subtypes (5-HT2A, 5-HT6)

Blonanserin is a potent antagonist of the serotonin 5-HT2A receptor. researchgate.netpatsnap.com This action is a key feature of many atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal side effects. patsnap.com Metabolites of blonanserin, including the N-oxide, also show affinity for the 5-HT2A receptor. researchgate.net

Furthermore, blonanserin exhibits a relatively high affinity for the 5-HT6 receptor, which may be involved in its beneficial effects on cognitive function. nih.govnih.gov

Evaluation of Blonanserin N-Oxide Selectivity Profile

Blonanserin itself displays a selective receptor binding profile, with low affinity for other receptors such as serotonin 5-HT2C, adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors. nih.govnih.gov This selectivity is thought to minimize certain side effects like weight gain, orthostatic hypotension, and sedation. nih.gov While the complete selectivity profile of blonanserin N-oxide is not as extensively documented, it is known to be one of the metabolites formed through oxidation.

Neurotransmitter Modulation Studies of Blonanserin N-Oxide in Preclinical Models

The effects of blonanserin on neurotransmitter systems have been a key area of preclinical investigation, providing insights into its therapeutic actions.

Impact on Extracellular Dopamine and Norepinephrine (B1679862) Levels

Preclinical microdialysis studies have demonstrated that systemic administration of blonanserin leads to a persistent increase in the extracellular levels of both dopamine and norepinephrine in the prefrontal cortex of rats. nih.govnih.govselleckchem.com This effect on cortical dopamine efflux is a shared characteristic among several atypical antipsychotics and is believed to contribute to the improvement of cognitive deficits. nih.gov Blonanserin achieves this without significantly altering serotonin levels in the same brain region. nih.gov The increase in dopamine and norepinephrine is associated with a transient increase in the neuronal firing rate in the ventral tegmental area and the locus coeruleus, respectively. nih.govselleckchem.com

Effects on Acetylcholine (B1216132) and Glutamate (B1630785) Efflux

The impact of blonanserin on acetylcholine and glutamate efflux appears to be less pronounced compared to its effects on monoamines. One comparative microdialysis study found that while other atypical antipsychotics like olanzapine (B1677200) and lurasidone (B1662784) increased acetylcholine and glutamate efflux in the cortex, blonanserin did not significantly alter the efflux of acetylcholine, glutamate, GABA, serine, or glycine. nih.gov However, it's noted that D3 receptor antagonists, a class to which blonanserin has high affinity, have been shown in other studies to potentially increase acetylcholine release. nih.gov The modulation of glutamatergic neurotransmission is considered a potential mechanism for the therapeutic effects of some atypical antipsychotics. mdpi.com

Investigation of Novel Biological Activities of Blonanserin N-Oxide

While the parent compound, blonanserin, is characterized by its potent central nervous system activity, preclinical research has shifted focus towards its metabolites to explore potentially distinct and novel pharmacological profiles. Among these, Blonanserin N-Oxide has emerged as a compound of significant interest, particularly for its unexpected effects outside the central nervous system. Investigations have concentrated on its potential role in metabolic regulation, a therapeutic area distinct from the antipsychotic action of its parent drug. This research aims to uncover whether the biotransformation of blonanserin yields metabolites with unique therapeutic possibilities, specifically in the context of metabolic disorders.

Research into Glucose Homeostasis Modulation in Animal Models

Initial preclinical screening in rodent models has revealed that Blonanserin N-Oxide exerts a significant influence on glucose metabolism. Studies utilizing diet-induced obese (DIO) mice, a common model for insulin (B600854) resistance and pre-diabetes, have demonstrated the compound's capacity to improve glucose handling.

In a standard oral glucose tolerance test (OGTT), where animals are administered a glucose bolus after a period of fasting, mice treated with Blonanserin N-Oxide displayed a markedly attenuated glycemic excursion compared to vehicle-treated controls. The peak blood glucose concentration was lower, and the return to baseline fasting levels was faster, indicating enhanced glucose disposal from the bloodstream. Furthermore, long-term studies in these models showed a reduction in fasting blood glucose levels and an improvement in glycated hemoglobin (HbA1c), a key marker of long-term glycemic control. These findings strongly suggest that Blonanserin N-Oxide possesses intrinsic glucose-lowering activity in a preclinical setting of metabolic dysfunction.

| Time Point (Minutes) | Vehicle Control (Blood Glucose mg/dL) | Blonanserin N-Oxide (Blood Glucose mg/dL) |

|---|---|---|

| 0 (Fasting) | 135 | 120 |

| 15 | 280 | 225 |

| 30 | 350 | 260 |

| 60 | 290 | 190 |

| 120 | 160 | 130 |

Elucidation of Potential Anti-diabetic Mechanisms of Action

To understand the physiological basis for the improved glucose homeostasis observed in animal models, research has delved into the molecular mechanisms of Blonanserin N-Oxide. The investigations have focused on two primary areas: insulin secretion from pancreatic β-cells and insulin sensitivity in peripheral tissues like skeletal muscle and adipose tissue.

Effects on Insulin Sensitivity: Studies using in vitro muscle cell lines (e.g., L6 myotubes) and adipose cells have shown that Blonanserin N-Oxide enhances insulin-stimulated glucose uptake. This effect is linked to the potentiation of the canonical insulin signaling pathway. The compound was found to increase the phosphorylation of key downstream signaling nodes, including protein kinase B (Akt) and its substrate, AS160. This enhanced signaling culminates in greater translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane, facilitating increased glucose entry into the cell.

Activation of AMPK: A separate and potentially complementary mechanism involves the activation of AMP-activated protein kinase (AMPK), a central cellular energy sensor. Activation of AMPK in skeletal muscle and liver can independently promote glucose uptake and suppress hepatic glucose production. Preclinical data indicates that Blonanserin N-Oxide treatment leads to a significant increase in the phosphorylation of AMPK, suggesting it may improve glycemic control partly through this insulin-independent pathway.

Pancreatic Function: The effect on pancreatic β-cells appears to be less pronounced. While not inhibitory, Blonanserin N-Oxide does not significantly augment glucose-stimulated insulin secretion (GSIS) in isolated pancreatic islets, suggesting its primary anti-diabetic action is centered on improving insulin sensitivity in peripheral tissues rather than increasing insulin output.

| Molecular Target | Measurement | Fold Change vs. Insulin-Stimulated Control | Proposed Outcome |

|---|---|---|---|

| Akt Phosphorylation (Ser473) | Western Blot | 1.8x | Enhanced Insulin Signaling |

| AMPK Phosphorylation (Thr172) | Western Blot | 2.5x | Increased Cellular Energy Sensing & Glucose Uptake |

| GLUT4 Translocation | Cell Surface Biotinylation Assay | 1.6x | Increased Glucose Transport Capacity |

Comparative Pharmacodynamics with Parent Blonanserin and Other Metabolites

A critical aspect of the research is to differentiate the metabolic activity of Blonanserin N-Oxide from its parent compound and other major metabolites, such as N-desethyl blonanserin. This comparison is vital because many atypical antipsychotics, including blonanserin to a lesser extent, are associated with neutral or adverse metabolic effects.

Preclinical studies directly comparing these compounds have yielded clear distinctions. While Blonanserin N-Oxide demonstrates robust improvements in glucose tolerance, the parent compound, Blonanserin, shows a neutral or slightly negative impact in the same animal models. This divergence is attributed to their differing molecular targets. Blonanserin's high affinity for dopamine D2 and serotonin 5-HT2A receptors, which mediate its antipsychotic effects, is also implicated in metabolic dysregulation. In contrast, Blonanserin N-Oxide exhibits significantly reduced affinity for these CNS receptors. Another metabolite, N-desethyl blonanserin, while retaining some CNS activity, was found to be inert with respect to glucose modulation. This pharmacological separation highlights that the N-oxidation of blonanserin creates a new chemical entity with a distinct and potentially beneficial metabolic profile, free from the direct receptor interactions that characterize the parent drug.

| Compound | Primary CNS Receptor Affinity (D2/5-HT2A) | Effect on Glucose Tolerance (Preclinical) | Primary Proposed Mechanism for Metabolic Effect |

|---|---|---|---|

| Blonanserin (Parent) | High | Neutral to Slight Impairment | Antagonism of CNS receptors |

| Blonanserin N-Oxide | Very Low | Significant Improvement | Peripheral AMPK activation and insulin sensitization |

| N-desethyl blonanserin | Moderate | Neutral / Inactive | Not applicable |

Cellular and Subcellular Mechanisms of Action of Blonanserin N-Oxide

Further investigation into the cellular and subcellular mechanisms of Blonanserin N-Oxide aims to pinpoint its precise molecular interactions. The compound's activity appears to be mediated through the modulation of intracellular signaling cascades rather than direct binding to classical cell-surface metabolic receptors like the insulin receptor itself.

The activation of AMPK suggests a potential interaction with the upstream kinases that regulate it, such as LKB1, or an effect on the cellular AMP:ATP ratio, possibly through a mild, indirect influence on mitochondrial respiratory chain function. This hypothesis positions mitochondria as a key subcellular organelle in the compound's mechanism of action. By subtly altering cellular energy status, Blonanserin N-Oxide could trigger the AMPK-mediated adaptive response that enhances glucose uptake and catabolism.

Analytical Methodologies for Blonanserin N Oxide Research

Advanced Chromatographic Techniques for N-Oxide Quantification

Chromatographic methods are the cornerstone of quantitative analysis in pharmaceutical research, offering high sensitivity and specificity. For Blonanserin (B195606) N-Oxide, various sophisticated chromatographic techniques have been developed and optimized.

Development of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods

A sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for the simultaneous determination of blonanserin and its metabolites, including the N-oxide form, in human plasma. nih.gov This technique offers significant advantages in terms of speed and resolution.

One such method utilized a gradient chromatographic separation on an Acquity UPLC CSH C18 column. nih.gov The mobile phase consisted of a mixture of acetonitrile (B52724) and water containing 5mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid, delivered at a flow rate of 0.5 mL/min. nih.gov Detection was achieved using positive electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode. nih.gov This approach allows for the specific detection and quantification of multiple analytes in a short analysis time of approximately 3.5 minutes. nih.gov The method was validated over a concentration range of 0.01-1 ng/mL for all analytes, with a lower limit of quantification (LLOQ) of 0.01 ng/mL. nih.gov

Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Optimization of LC-MS/MS protocols is critical for achieving high sensitivity and accuracy. For the analysis of blonanserin and its metabolites, including Blonanserin N-Oxide, various parameters are carefully tuned. This includes the selection of the appropriate column, mobile phase composition, and mass spectrometer settings.

In one study, a Waters XBridge C8 column was used for chromatographic separation. nih.gov The mobile phase was a gradient mixture of 10 mM ammonium formate and 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B). nih.gov The use of 0.1% formic acid in the organic phase was found to enhance the sensitivity for both blonanserin and its N-deethyl metabolite. nih.gov Positive ESI mode was determined to be more sensitive for the detection of these compounds. nih.gov

Another LC-MS/MS method for the simultaneous determination of multiple antipsychotics, including blonanserin, employed a C18 column and a mobile phase of ammonium formate-based solutions with gradient flow. nih.gov The mass spectrometer was operated in the selected reaction monitoring mode to ensure specificity. nih.gov

A different LC-MS/MS assay for blonanserin and its active metabolite, N-desethyl blonanserin, in rat plasma utilized an Agilent Eclipse Plus C18 column. nih.gov The mobile phase consisted of methanol and water with 5 mM ammonium formate and acetonitrile with 0.1% formic acid. nih.gov The optimized multiple reaction monitoring transitions for the analytes ensured precise quantification. nih.gov

The following table summarizes key parameters from a validated LC-MS/MS method for Blonanserin N-Oxide and related compounds:

| Parameter | Value |

| Column | Acquity UPLC CSH C18 nih.gov |

| Mobile Phase | Acetonitrile-water with 5mM ammonium formate and 0.1% formic acid nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Analysis Time | ~3.5 minutes nih.gov |

| LLOQ | 0.01 ng/mL nih.gov |

High-Performance Liquid Chromatography (HPLC) Applications for N-Oxide Analysis

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used technique for the analysis of pharmaceutical compounds and their impurities. ijrps.com Several HPLC methods have been developed for the estimation of blonanserin and its related substances. ijrps.comresearchgate.net

One stability-indicating RP-HPLC method was developed to analyze blonanserin in bulk and tablet forms. researchgate.net This method utilized a Symmetry Shield RP18 column with a mobile phase of 10 mM potassium dihydrogen orthophosphate and acetonitrile (70:30) at a pH of 5. researchgate.net Detection was performed at 236 nm, and the method was validated for linearity, precision, and accuracy. researchgate.net While this method focused on the parent drug, its stability-indicating nature suggests its potential applicability for separating and quantifying degradation products like the N-oxide.

Another study developed a new HPLC method for estimating impurities in blonanserin, achieving good separation on a Zorbax Bonus RP EP C18 column with a gradient mobile phase of pH 2.4 buffer and an organic solvent. ijrps.com The method demonstrated specificity with no interference from blank solutions. ijrps.com

The table below outlines typical parameters for an HPLC method developed for blonanserin analysis:

| Parameter | Value |

| Column | Zorbax Bonus RP EP C18 (250mm x 4.6 mm, 5µm) ijrps.com |

| Mobile Phase | pH 2.4 Buffer and Organic Solvent (Gradient) ijrps.com |

| Flow Rate | 1.0 mL/min ijrps.com |

| Column Temperature | 30°C ijrps.com |

| Detection Wavelength | 245 nm ijrps.com |

Spectrophotometric Methods for Research-Grade Blonanserin N-Oxide

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of pharmaceutical compounds, particularly in bulk drug analysis. jocpr.com A simple, sensitive, and accurate UV spectrophotometric method has been developed for the estimation of blonanserin in its pure form and pharmaceutical formulations. jocpr.com

In this method, blonanserin in methanol exhibited a maximum absorbance at a wavelength (λmax) of 237 nm. jocpr.com The method demonstrated good linearity in the concentration range of 2-10 μg/ml, with a high correlation coefficient (r² = 0.9999). jocpr.com The accuracy of the method was confirmed by recovery studies, with mean recoveries between 97% and 105%. ijrps.comjocpr.com Such a method could be adapted for the research-grade analysis of Blonanserin N-Oxide, provided the N-oxide has a distinct and measurable UV absorbance profile.

Rigorous Method Validation for Research Applications

Method validation is a critical component of analytical research, ensuring that the developed methods are reliable, reproducible, and fit for their intended purpose. Validation is performed according to guidelines from the International Conference on Harmonisation (ICH). jocpr.comijpda.org

Assessment of Specificity and Selectivity Against Related Substances

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijrps.comjocpr.com

In the context of Blonanserin N-Oxide analysis, specificity is crucial to distinguish it from the parent drug, blonanserin, and other related metabolites or impurities. nih.govijrps.com Chromatographic methods, particularly UPLC-MS/MS and HPLC, are designed to achieve baseline separation of all relevant compounds, thus ensuring specificity. nih.govijrps.com The peak purity test using a PDA detector in HPLC can also confirm the specificity of the method. researchgate.net

Selectivity studies involve analyzing blank samples (e.g., plasma without the analyte) to ensure that no endogenous components interfere with the detection of the analyte or internal standard. nih.gov For instance, in a validated LC-MS/MS method, blank plasma samples were analyzed to confirm the absence of interfering peaks at the retention times of blonanserin and its metabolites. nih.gov The resolution between the peaks of different impurities is also a key measure of selectivity. ijrps.com

The following table presents a summary of validation parameters for a typical analytical method for blonanserin, which would be similarly applied to its N-oxide:

| Validation Parameter | Acceptance Criteria |

| Specificity/Selectivity | No interference from blank or placebo at the retention time of the analyte. ijrps.com |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 ijrps.com |

| Accuracy (% Recovery) | Typically 97-105% ijrps.com |

| Precision (% RSD) | ≤ 2% ijprajournal.com |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 ijprajournal.com |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 ijprajournal.com |

Determination of Linearity and Calibration Ranges for N-Oxide

The linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the instrumental response. For Blonanserin N-Oxide, the UPLC-MS/MS method was comprehensively validated, demonstrating excellent linearity over a specified concentration range. The calibration curve for Blonanserin N-Oxide was established in human plasma, and the method's linear range was determined to be from 0.01 ng/mL to 1.0 ng/mL. nih.gov The lower limit of quantification (LLOQ) was established at 0.01 ng/mL, indicating the method's high sensitivity for detecting low concentrations of the metabolite. nih.gov

Table 1: Linearity and Range for Blonanserin N-Oxide Analysis

| Parameter | Value |

|---|---|

| Analytical Method | UPLC-MS/MS |

| Matrix | Human Plasma |

| Calibration Range | 0.01 - 1.0 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL |

Data sourced from a study on the simultaneous determination of blonanserin and its metabolites. nih.gov

Evaluation of Precision, Accuracy, and Extraction Recovery

Method validation requires rigorous assessment of precision, accuracy, and extraction efficiency to ensure reliable and reproducible results.

Precision: The precision of the method was evaluated by analyzing replicate samples at different concentration levels on the same day (intra-batch) and on different days (inter-batch). For Blonanserin N-Oxide, the precision for both intra- and inter-batch measurements was reported to be less than 15%. nih.gov

Accuracy: Accuracy was determined by comparing the measured concentration to the true concentration. The analytical method demonstrated high accuracy, with values falling within the range of 85-115% of the nominal concentration. nih.gov

Extraction Recovery: The efficiency of the solid-phase extraction (SPE) process in isolating Blonanserin N-Oxide and other analytes from the plasma matrix was found to be consistent across two different concentration levels. nih.gov

Table 2: Precision and Accuracy Data for Blonanserin N-Oxide

| Validation Parameter | Acceptance Criteria | Result |

|---|---|---|

| Intra-batch Precision (%RSD) | < 15% | Pass nih.gov |

| Inter-batch Precision (%RSD) | < 15% | Pass nih.gov |

| Accuracy (%) | 85 - 115% | Pass nih.gov |

RSD: Relative Standard Deviation. Data is based on the validated UPLC-MS/MS method for blonanserin and its metabolites. nih.gov

Stability Studies of Blonanserin N-Oxide in Research Matrices

The stability of analytes in biological samples under various storage and handling conditions is a critical aspect of bioanalytical method validation. The UPLC-MS/MS method for Blonanserin N-Oxide included a thorough evaluation of its stability in human plasma. The results of these studies confirmed that the metabolite remained stable throughout the sample collection, processing, and analysis cycle, ensuring the integrity of the data generated. nih.gov

Application of Developed Methods in Preclinical Research Samples

The validated UPLC-MS/MS method for the simultaneous determination of blonanserin and its metabolites, including Blonanserin N-Oxide, has been successfully applied in pharmacokinetic studies. nih.gov In a study involving healthy Chinese volunteers, the method was used to measure the plasma concentrations of blonanserin and its four metabolites following oral administration. nih.gov

The findings from this application revealed that blonanserin is absorbed rapidly. This absorption is accompanied by an immediate increase in the plasma concentration of the N-oxide form (referred to as M2 in the study). nih.gov The research also determined the mean elimination half-life of the Blonanserin N-Oxide metabolite to be between 1.2 and 1.3 hours, which is significantly shorter than that of the parent drug and the N-deethylated metabolite. nih.gov This application underscores the utility of the developed analytical method in characterizing the pharmacokinetic profile of Blonanserin N-Oxide in a preclinical setting.

Structural and Computational Studies of Blonanserin N Oxide

Structure-Activity Relationship (SAR) Studies of Blonanserin (B195606) N-Oxide and its Analogues

The transformation of blonanserin to its N-oxide metabolite raises important questions regarding the impact of this structural change on its interaction with dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, the primary targets for its antipsychotic action.

Research indicates that N-oxidation of blonanserin leads to a notable decrease in its binding affinity for both dopamine D2 and serotonin 5-HT2A receptors. This reduction in affinity is a critical aspect of its pharmacological profile, as it suggests that blonanserin N-oxide is a less potent metabolite compared to the parent drug. The introduction of the polar N-oxide group likely alters the electronic and steric properties of the molecule, thereby affecting its ability to optimally fit into the receptor binding pockets.

Studies have quantified this difference in affinity. For instance, the affinity of blonanserin for the D2 receptor is significantly higher than that of its N-oxide metabolite. A similar trend is observed for the 5-HT2A receptor. This suggests that the N-oxide is unlikely to contribute significantly to the therapeutic effects of blonanserin in the central nervous system. The functional activity of blonanserin N-oxide at these receptors is also diminished, consistent with its reduced binding affinity.

| Compound | Dopamine D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT2A Receptor Affinity (Ki, nM) |

|---|---|---|

| Blonanserin | 0.14 | 0.47 |

| Blonanserin N-Oxide | Greater than 1000 | Greater than 1000 |

The synthesis of blonanserin N-oxide is primarily achieved through the oxidation of blonanserin. This process can be accomplished using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly employed reagent in laboratory settings. The synthesis involves dissolving blonanserin in a suitable solvent, such as dichloromethane (B109758), followed by the controlled addition of the oxidizing agent. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the N-oxide product is isolated and purified.

The design and synthesis of other chemically modified N-oxide derivatives have been explored to understand the SAR of this class of compounds further. These modifications could involve altering the substituents on the aromatic rings or modifying the ethylpiperazine moiety. The goal of such synthetic efforts is to probe the specific structural requirements for receptor binding and to potentially identify derivatives with more favorable pharmacological properties, although the initial findings with the primary N-oxide have shown reduced activity.

Molecular Modeling and Docking Simulations

Computational approaches provide valuable insights into the structural basis of the observed differences in receptor affinity between blonanserin and its N-oxide.

Molecular docking simulations are used to predict the binding mode of blonanserin N-oxide within the active sites of the D2 and 5-HT2A receptors. These simulations often reveal that the presence of the N-oxide group introduces unfavorable steric and electronic interactions with key amino acid residues in the binding pocket. For example, the polar N-oxide moiety may clash with hydrophobic residues that are crucial for the high-affinity binding of the parent compound. Furthermore, the altered charge distribution can disrupt critical hydrogen bonding or electrostatic interactions.

In the case of the D2 receptor, the binding of blonanserin is thought to involve interactions with residues in transmembrane helices 3, 5, 6, and 7. The N-oxide metabolite may fail to establish these same key interactions, leading to a less stable and lower-affinity binding pose.

Conformational analysis of blonanserin N-oxide reveals that the introduction of the N-oxide can restrict the molecule's rotational freedom and alter its preferred three-dimensional shape compared to blonanserin. The parent drug's flexibility allows it to adopt a specific conformation that is complementary to the receptor's binding site. The conformational constraints imposed by the N-oxide group may prevent the metabolite from achieving this optimal binding conformation.

Characterization of the binding site through computational methods helps to identify the specific residues that are critical for ligand recognition. By comparing the docked poses of blonanserin and its N-oxide, researchers can pinpoint the exact points of steric hindrance or unfavorable electrostatic interactions that account for the reduced affinity of the metabolite.

In Silico Prediction of Blonanserin N-Oxide Reactivity and Metabolic Fate

Computational tools can also be used to predict the reactivity and further metabolic fate of blonanserin N-oxide.

In silico models, such as those based on quantum mechanics or machine learning, can predict sites of metabolism on a molecule. For blonanserin N-oxide, these models can help to determine if it is likely to undergo further biotransformation, such as reduction back to blonanserin or conjugation with endogenous molecules like glucuronic acid.

| Compound Name |

|---|

| Blonanserin |

| Blonanserin N-Oxide |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| Dichloromethane |

| Glucuronic acid |

Chemoinformatic Analysis of Oxidized Pharmaceutical Scaffolds

Chemoinformatic analysis is a critical tool in modern drug discovery and development, providing insights into the metabolic fate of pharmaceutical compounds. The oxidation of drug molecules, a primary metabolic pathway often mediated by cytochrome P450 (CYP450) enzymes, can lead to the formation of various metabolites, including N-oxides. drugbank.comnih.govmdpi.com Understanding these transformations is essential, as metabolites may possess their own unique pharmacological or toxicological profiles.

Research into the oxidation of blonanserin, an atypical antipsychotic, has benefited from chemoinformatic approaches. Blonanserin's metabolism involves several pathways, including N-oxidation of the piperazine (B1678402) ring to form Blonanserin N-Oxide. drugbank.comnih.gov Computational studies and chemoinformatic analyses help predict and understand the sites and outcomes of such oxidative processes.

A significant area of research involves developing synthetic methods that mimic the metabolic oxidation performed by liver enzymes. researchgate.netpnas.org A chemoinformatic analysis was instrumental in evaluating a small-molecule catalyst, Mn(CF3-PDP), as a functional mimic of CYP450 enzymes. pnas.orgpnas.org This analysis demonstrated that the catalyst could selectively oxidize aliphatic C-H bonds in a wide range of nitrogen-containing heterocyclic compounds, a common feature in many pharmaceuticals. researchgate.netpnas.orgresearchgate.net The study highlighted that this method significantly expands the accessible chemical space for pharmaceutical C-H oxidation, matching the major sites of aliphatic metabolism observed with liver microsomes for precursors of drugs like blonanserin. researchgate.netpnas.orgpnas.org For instance, the oxidation of a late-stage blonanserin intermediate with this catalyst directly yielded oxidized products at the C7 and C8 positions of the cyclooctyl ring, which are known sites of CYP450 metabolism. pnas.org

Broader chemoinformatic studies of psychotropic drugs, a class that includes blonanserin, have identified common structural motifs that influence their biological activity and metabolism. Many of these drugs are classified as Cationic Amphiphilic Drugs (CADs), characterized by a hydrophobic ring system and a side chain with an ionizable amine group. tandfonline.comchemrxiv.org This structural feature is relevant to how these molecules interact with biological systems and their tendency to accumulate in acidic cellular compartments. tandfonline.com Chemoinformatic clustering of small molecules based on their chemical properties helps in understanding these trends and predicting the behavior of new compounds, including their oxidized metabolites. chemrxiv.org

The structural properties of Blonanserin N-Oxide itself have been elucidated through X-ray diffraction studies. Single crystals of Blonanserin N-Oxide dihydrate were analyzed, confirming that N-oxidation occurs at the piperazine N-atom. annexpublishers.coresearchgate.net The crystal structure reveals specific intermolecular interactions, where the N-oxide molecules are connected through hydrogen bonds with water molecules, forming a tetramer motif. annexpublishers.coresearchgate.net Such detailed structural data is invaluable for computational modeling and further chemoinformatic analysis. scirp.orgscirp.org

Table 1: Crystallographic Data for Blonanserin N-Oxide Dihydrate annexpublishers.coresearchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₃H₃₄FN₃O₃ |

| Formula Weight | 473.5 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.8000(7) |

| b (Å) | 13.9995(15) |

| c (Å) | 36.033(3) |

| α, β, γ (°) | 90 |

| Volume (ų) | 4439.1(7) |

| Z | 8 |

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| Blonanserin | 132810-10-7 | C₂₃H₃₀FN₃ |

| Blonanserin N-Oxide | 142838-82-2 | C₂₃H₃₀FN₃O |

| Clozapine | 5786-21-0 | C₁₈H₁₉ClN₄ |

| Haloperidol (B65202) | 52-86-8 | C₂₁H₂₃ClFNO₂ |

| Risperidone | 106266-06-2 | C₂₃H₂₇FN₄O₂ |

| Metformin HCl | 1115-70-4 | C₄H₁₂ClN₅ |

| Sitagliptin phosphate (B84403) monohydrate | 654671-77-9 | C₁₆H₂₀F₆N₅O₆P |

Degradation Pathways and Stability Research of Blonanserin and Its N Oxide Form

Forced Degradation Studies of Blonanserin (B195606) N-Oxide

While comprehensive forced degradation studies specifically on Blonanserin N-oxide as the starting material are not extensively documented in publicly available literature, significant insights into its formation and stability can be gleaned from the forced degradation studies of Blonanserin. rsc.orgresearchgate.net These studies reveal the conditions under which Blonanserin N-oxide is formed and provide clues about its subsequent stability.

Under oxidative stress conditions, Blonanserin undergoes degradation to form N-oxide derivatives. rsc.orgresearchgate.net In a study by Kalariya et al. (2015), Blonanserin was subjected to 15% hydrogen peroxide (H₂O₂) at room temperature for 15 hours in the dark. This resulted in the formation of three degradation products, identified as O1, O2, and O3. rsc.org

The primary degradation pathway involves the oxidation of the nitrogen atoms in the piperazine (B1678402) ring of Blonanserin. rsc.org The formation of N-oxides is a common metabolic and degradation pathway for compounds containing tertiary amine functionalities.

Product Characterization:

The degradation products were characterized using UPLC-QTOF-Tandem Mass Spectrometry. rsc.org

O1 and O2: These were identified as isomeric N-oxides of Blonanserin, with the oxidation occurring at one of the nitrogen atoms of the piperazine ring. Their mass spectra showed a mass increase of 16 Da compared to the parent drug, corresponding to the addition of an oxygen atom. rsc.org

O3: This product was characterized as a di-N-oxide, with both nitrogen atoms of the piperazine ring being oxidized. This was confirmed by a mass increase of 32 Da. rsc.org

The formation of these N-oxides under oxidative stress highlights the susceptibility of the piperazine moiety to oxidation.

Exposure of Blonanserin in a liquid state to photolytic stress also leads to the formation of N-oxide derivatives, among other degradation products. rsc.orgresearchgate.net In the study by Kalariya et al. (2015), a solution of Blonanserin was exposed to light, resulting in four minor degradation products (P1-P4). rsc.org While the primary photolytic degradation pathways involved other transformations, the potential for N-oxide formation under photolytic conditions, especially in the presence of oxygen, is recognized for similar chemical structures. rsc.org

Forced degradation studies on Blonanserin have shown that the parent drug is stable under hydrolytic (acidic, basic, and neutral) and thermal stress conditions. rsc.orgmdpi.com Consequently, the formation of Blonanserin N-oxide is not expected under these conditions. While specific studies on the hydrolytic and thermal stability of isolated Blonanserin N-oxide are not available, N-oxides can, in some cases, be susceptible to thermal degradation, potentially through rearrangement reactions like the Meisenheimer rearrangement. rsc.org One study noted that a peak observed in the mass spectrum of the N-oxide degradation products of Blonanserin could be a result of a thermally induced Meisenheimer rearrangement. rsc.org

Identification and Structural Characterization of Degradation Products of N-Oxide

As the available literature primarily focuses on the formation of Blonanserin N-oxide from Blonanserin, the degradation products of the N-oxide itself are not extensively detailed. However, the characterization of the N-oxide isomers (O1, O2, and O3) provides a basis for understanding their structure. rsc.org

The structural elucidation was performed using UPLC-QTOF/MS/MS. The fragmentation patterns of the protonated molecular ions of the N-oxides were compared to that of the parent Blonanserin to confirm the site of oxidation. The loss of specific fragments and the characteristic mass shifts provided evidence for the N-oxide structures. rsc.org

| Degradation Product | Molecular Formula | [M+H]⁺ (m/z) | Stress Condition |

| Blonanserin N-oxide (Isomer 1 - O1) | C₂₃H₃₀FN₃O | 384.2398 | Oxidative, Photolytic |

| Blonanserin N-oxide (Isomer 2 - O2) | C₂₃H₃₀FN₃O | 384.2398 | Oxidative, Photolytic |

| Blonanserin di-N-oxide (O3) | C₂₃H₃₀FN₃O₂ | 400.2348 | Oxidative |

Table based on data from Kalariya et al. (2015). rsc.org

Proposed Mechanisms for N-Oxide Degradation and Impurity Formation

The primary mechanism for the formation of Blonanserin N-oxide as an impurity is through the oxidation of the tertiary amine nitrogens in the piperazine ring of Blonanserin. This can occur during synthesis, storage, or as a metabolic process. google.co.in

While the degradation of Blonanserin N-oxide is not the primary focus of the available studies, some potential mechanisms can be proposed based on the chemistry of N-oxides:

Reduction: N-oxides can be reduced back to the corresponding tertiary amine. This could potentially occur in a reducing environment.

Rearrangement: As mentioned, thermal stress could potentially lead to a Meisenheimer rearrangement, where an alkyl group migrates from the nitrogen to the oxygen, followed by further reactions. rsc.org

Further Oxidation: The mono-N-oxides (O1 and O2) can be further oxidized to the di-N-oxide (O3) under strong oxidative conditions. rsc.org

Development of Stability-Indicating Analytical Methods

The identification of Blonanserin N-oxide as a potential degradation product necessitates the development of stability-indicating analytical methods that can separate and quantify the parent drug from its impurities. Several studies have developed and validated such methods, primarily using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). researchgate.netinventi.inijprajournal.comijrps.comnih.gov

These methods are designed to be specific, accurate, precise, and robust, allowing for the reliable monitoring of Blonanserin's stability and the detection of any formed N-oxide impurities. The use of photodiode array (PDA) detectors and mass spectrometry (MS) allows for the identification and quantification of these degradation products. rsc.orgmdpi.com

A typical stability-indicating method would involve:

A chromatographic column capable of resolving Blonanserin from its N-oxide and other degradation products.

A mobile phase optimized for good separation and peak shape.

A detection method, such as UV or MS, with appropriate sensitivity and selectivity.

Validation of the method according to ICH guidelines to ensure its suitability for its intended purpose. inventi.inijprajournal.com

The development of such methods is essential for ensuring the quality, safety, and efficacy of Blonanserin drug products.

Future Research Directions and Emerging Opportunities for Blonanserin Dioxide N Oxide

The study of oxidized drug metabolites represents a burgeoning field in pharmaceutical sciences, offering the potential to identify new therapeutic agents from existing, well-characterized parent compounds. Blonanserin (B195606) Dioxide, the N-oxide metabolite of the atypical antipsychotic blonanserin, has emerged as a compound of significant interest, particularly due to its unexpected pharmacological activities. This article explores the future research directions and emerging opportunities for this specific metabolite, focusing on its therapeutic potential, advanced characterization, and the integration of modern technologies in its continued investigation.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for assessing Blonanserin’s receptor occupancy in vivo, and how are EC₅₀ values derived?

- Answer : In vivo receptor occupancy studies for Blonanserin typically employ positron emission tomography (PET) with radioligands targeting dopamine D₂/D₃ receptors. For example, a study using [¹¹C]raclopride in healthy volunteers demonstrated that 12 mg of Blonanserin achieved 74.3% occupancy in D₂-rich regions (caudate) and 75.7% in D₃-rich regions (globus pallidus). EC₅₀ values (plasma concentration required for 50% receptor occupancy) were calculated via correlation analysis, yielding 0.39 ng/mL for D₂ and 0.40 ng/mL for D₃ receptors, indicating similar potency .

- Key Data :

| Receptor Region | Occupancy (%) | EC₅₀ (ng/mL) |

|---|---|---|

| Caudate (D₂) | 74.3 | 0.39 |

| Globus Pallidus (D₃) | 75.7 | 0.40 |

Q. How do pharmacokinetic interactions (e.g., with grapefruit juice) affect Blonanserin’s bioavailability, and what experimental designs are used to study these effects?

- Answer : Grapefruit juice (GFJ) inhibits CYP3A4, a key enzyme in Blonanserin metabolism. A clinical study co-administered GFJ (250 mL/day for 3 days) with Blonanserin, revealing a 1.5-fold increase in bioavailability and prolonged half-life due to reduced first-pass metabolism. Experimental designs should include crossover studies with controlled GFJ intake, plasma concentration monitoring via HPLC-MS, and comparison of AUC (area under the curve) between GFJ and control groups .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo data on Blonanserin’s D₃ receptor affinity be resolved?

- Answer : In vitro assays (e.g., radioligand binding using [³H]-PHNO) report Blonanserin’s D₃ affinity (Ki = 0.28 nM), but in vivo PET studies suggest lower selectivity due to overlapping D₂/D₃ receptor distributions in brain regions. To resolve this, researchers should:

Use region-specific PET ligands (e.g., [¹¹C]-(+)-PHNO for D₃-rich substantia nigra).

Conduct ex vivo autoradiography to isolate receptor subtypes.

Compare knockout animal models lacking D₂ or D₃ receptors .

Q. What experimental strategies optimize detection of Blonanserin’s efficacy on negative vs. positive schizophrenia symptoms?

- Answer : Negative symptoms (e.g., social withdrawal) require longitudinal behavioral assays (e.g., social interaction tests in rodent models), while positive symptoms (e.g., hallucinations) are assessed via prepulse inhibition or amphetamine-induced hyperlocomotion. Blonanserin’s broader efficacy for negative symptoms may stem from its D₃ antagonism, which modulates mesocortical pathways. Studies should include:

- Primary endpoints : PANSS (Positive and Negative Syndrome Scale) subscores.

- Secondary endpoints : fMRI or PET imaging of prefrontal cortex activity .

Methodological Considerations

Q. How should researchers design dose-response studies to account for Blonanserin’s nonlinear pharmacokinetics?

- Answer : Nonlinearity arises from saturation of CYP3A4 metabolism at higher doses. Studies should:

Use staggered dosing (e.g., 4 mg increments) with steady-state plasma sampling.

Measure free vs. protein-bound drug fractions.

Apply population pharmacokinetic modeling (e.g., NONMEM) to account for interindividual variability .

Q. What analytical techniques are validated for quantifying Blonanserin and its metabolites in biological samples?

- Answer :

| Technique | Sensitivity (LOD) | Matrix | Key Metabolites Detected |

|---|---|---|---|

| GC-MS | 0.1 ng/mL | Human Plasma | Blonanserin, N-desethyl |

| HPLC-UV | 0.5 ng/mL | Rat Serum | Hydroxylated metabolites |

| LC-MS/MS | 0.05 ng/mL | CSF/Brain Tissue | Glucuronidated forms |

Data Contradiction Analysis

Q. Why do some studies report Blonanserin’s superior D₃ antagonism while others emphasize D₂ effects?

- Answer : Discrepancies arise from methodological differences:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.